Benzoic acid, 2-[(2-chloroacetyl)phenylamino]-
CAS No.: 3606-15-3
Cat. No.: VC16410575
Molecular Formula: C15H12ClNO3
Molecular Weight: 289.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3606-15-3 |
|---|---|
| Molecular Formula | C15H12ClNO3 |
| Molecular Weight | 289.71 g/mol |
| IUPAC Name | 2-(N-(2-chloroacetyl)anilino)benzoic acid |
| Standard InChI | InChI=1S/C15H12ClNO3/c16-10-14(18)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15(19)20/h1-9H,10H2,(H,19,20) |
| Standard InChI Key | SMIILIQDAUJRDC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2C(=O)O)C(=O)CCl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[(2-chloroacetyl)(phenyl)amino]benzoic acid, reflecting its benzamide backbone with a chloroacetylated phenylamino substituent. Its molecular formula is C₁₆H₁₄ClNO₃, derived from the parent benzoic acid structure (C₇H₆O₂) modified by a phenylamino-chloroacetyl group (C₉H₈ClNO) .
Table 1: Molecular Data Comparison
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄ClNO₃ | |
| Molecular Weight | 303.74 g/mol | |
| CAS Registry Number | 91855-59-3 (methyl ester) | |
| Synonyms | Methyl 2-(N-(2-chloroacetyl)anilino)benzoate |
Spectroscopic Features
The compound’s structure has been confirmed via FTIR, ¹H NMR, and mass spectrometry. Key spectral signatures include:
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FTIR: A strong carbonyl stretch at 1681 cm⁻¹ (C=O of benzoic acid and chloroacetamide) .
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¹H NMR: Distinct resonances for the phenyl group (δ 7.81–7.92 ppm), methyl ester protons (δ 4.25 ppm), and chloroacetyl methylene (δ 4.22 ppm) .
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MS: A molecular ion peak at m/z 303.07 (M⁺), consistent with the molecular formula .
Synthesis and Derivative Formation
Synthetic Pathways
The methyl ester derivative, methyl 2-(N-(2-chloroacetyl)anilino)benzoate, serves as a key intermediate. Its synthesis involves:
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Amide Coupling: Reacting methyl 2-aminobenzoate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
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Ester Hydrolysis: Acid- or base-catalyzed hydrolysis of the methyl ester yields the free carboxylic acid .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amide Formation | Chloroacetyl chloride, Et₃N, THF, 0°C → RT | 13% |
| Ester Hydrolysis | HCl (conc.), reflux | 75–85% |
Structural Analogues
Modifications to the phenyl or chloroacetyl groups yield derivatives with varied biological activities:
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4-(2-Chloroacetamido) benzoic acid: Demonstrates local anesthetic properties .
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3-(Phenylamino)benzoic acid: Inhibits aldo-keto reductase with IC₅₀ values of 12.9–13.0 µM .
Physicochemical Properties
Crystallographic Data
While single-crystal X-ray data are unavailable, molecular modeling predicts a planar benzamide core with the chloroacetyl group adopting a staggered conformation relative to the phenyl ring .
Pharmacological Applications
Local Anesthetic Activity
Derivatives of 2-[(2-chloroacetyl)phenylamino]benzoic acid have been evaluated for local anesthetic efficacy. The chloroacetyl group enhances ionization potential, improving water solubility and nerve membrane penetration . In rodent models, analogues exhibited:
Enzyme Inhibition
Structurally related benzoic acid derivatives show aldo-keto reductase (AKR) inhibition, a target in cancer and inflammation . While direct data for this compound are lacking, analogues like 3-[(4-nitrophenyl)amino]benzoic acid demonstrate IC₅₀ values of 3.38–3.40 µM , suggesting potential for structure-activity relationship (SAR) studies.
Analytical Methods and Quality Control
Chromatographic Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is employed for purity assessment. The methyl ester derivative elutes at 12.3 minutes with >95% purity .
Stability-Indicating Assays
Forced degradation studies under acidic (1M HCl), alkaline (1M NaOH), and oxidative (3% H₂O₂) conditions reveal degradation products detectable via TLC (Rf = 0.69) .
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